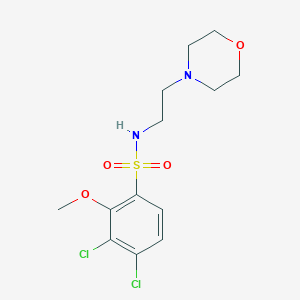
3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide, also known as DCMES, is a sulfonamide compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and anti-inflammatory therapy.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-(morpholin-4-yl)ethanamine in the presence of a base to form the desired compound.
Starting Materials
3,4-dichloro-2-methoxybenzenesulfonyl chloride, 2-(morpholin-4-yl)ethanamine, Base (e.g. triethylamine, pyridine), Solvent (e.g. dichloromethane, tetrahydrofuran)
Reaction
Step 1: Dissolve 3,4-dichloro-2-methoxybenzenesulfonyl chloride in a solvent and add a base to the reaction mixture., Step 2: Slowly add 2-(morpholin-4-yl)ethanamine to the reaction mixture while stirring at room temperature., Step 3: Heat the reaction mixture at reflux for several hours., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound.
作用机制
The exact mechanism of action of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is not fully understood. However, studies have suggested that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
生化和生理效应
3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase and topoisomerase II. 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is not fully understood, which can make it challenging to interpret results from experiments.
未来方向
There are several future directions for research on 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide. One area of interest is the development of more effective formulations of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide that can improve its solubility and bioavailability. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide. This information could help to optimize the use of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide in cancer treatment and anti-inflammatory therapy. Finally, further studies are needed to investigate the potential of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide in combination with other anti-cancer drugs or therapies.
科学研究应用
3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
In addition to its anti-cancer properties, 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has also been studied for its anti-inflammatory effects. In vitro and in vivo studies have shown that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent.
属性
IUPAC Name |
3,4-dichloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-20-13-11(3-2-10(14)12(13)15)22(18,19)16-4-5-17-6-8-21-9-7-17/h2-3,16H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKWNMHPKAZALL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

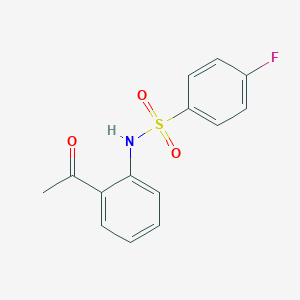
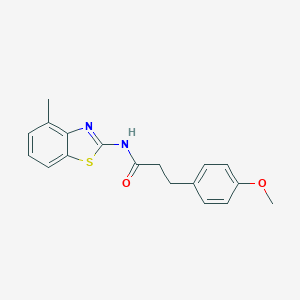
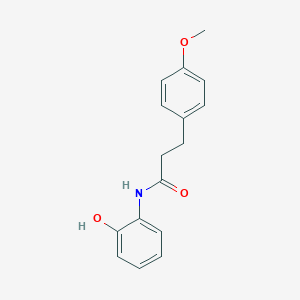
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)
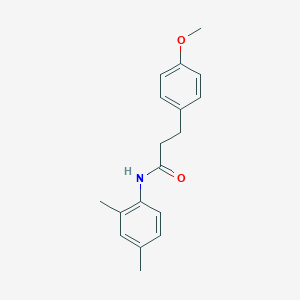
![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)
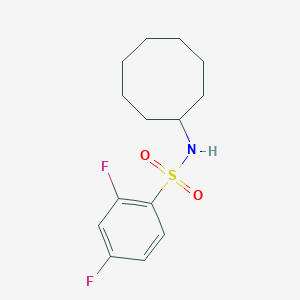
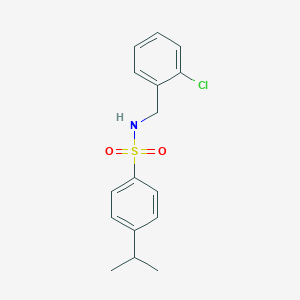
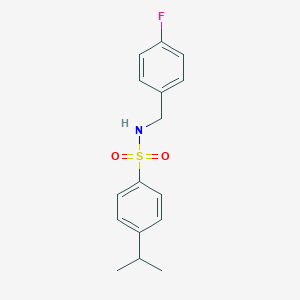
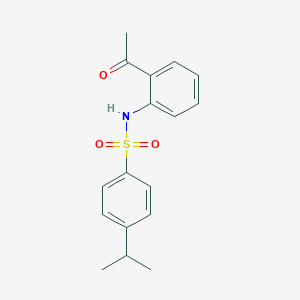
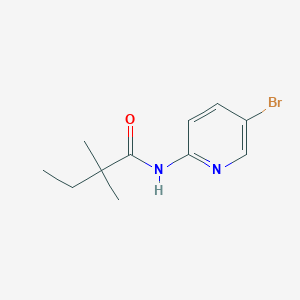
![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)
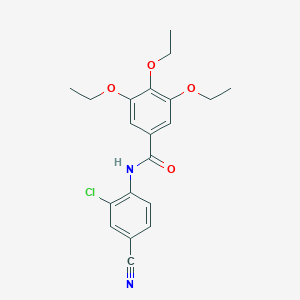
![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)